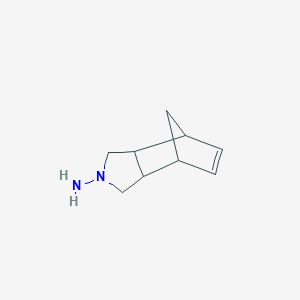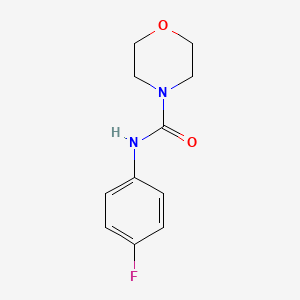
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This particular compound is characterized by its unique structure, which includes a dihydrobenzopyran ring system with a carboxylic acid and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, typically involves the cyclization of appropriate precursors. One common method includes the condensation of salicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often involve:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of catalysts like iron(III) chloride.
Major Products
Oxidation: Formation of 2H-1-Benzopyran-2-carboxylic acid derivatives.
Reduction: Formation of 3,4-dihydro-7-methyl-4-hydroxy-2H-1-benzopyran-2-carboxylic acid.
Substitution: Formation of halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, involves its interaction with various molecular targets. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative with anticoagulant properties.
Chromone: Another benzopyran derivative known for its anti-inflammatory and anticancer activities.
Flavonoids: A large class of benzopyran derivatives with diverse biological activities.
Uniqueness
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-, is unique due to its specific structural features, such as the presence of a ketone and carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Properties
CAS No. |
51048-01-2 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-methyl-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-6-2-3-7-8(12)5-10(11(13)14)15-9(7)4-6/h2-4,10H,5H2,1H3,(H,13,14) |
InChI Key |
ZGRXYZXUTIGSOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)

![2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B12127267.png)



![1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-](/img/structure/B12127300.png)


![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)


![ethyl 2-{(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]prop-2-enoylamino}-5-acetyl-4-methylthiophene-3-carboxylate](/img/structure/B12127351.png)

